Norophthalmic acid, also known as gamma-glu-ala-gly or norophthalmate, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Norophthalmic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Norophthalamic acid
CAS No.: 1116-21-8
Cat. No.: VC20953702
Molecular Formula: C10H17N3O6
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116-21-8 |
|---|---|
| Molecular Formula | C10H17N3O6 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | 2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19) |
| Standard InChI Key | RPVCUZZJCXVVDW-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Norophthalamic acid, registered with the Chemical Abstracts Service (CAS) number 16305-88-7, is formally identified by its systematic International Union of Pure and Applied Chemistry (IUPAC) name: (2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid . This compound is also commonly referred to as gamma-Glutamyl-alanyl-glycine or simply as norophthalmic acid in the scientific literature. The molecule represents a tripeptide sequence designated as XAG, where X refers to gamma-glutamyl, A to alanine, and G to glycine . The molecular structure features the three amino acid residues connected through peptide linkages, creating a distinctive linear oligopeptide arrangement with specific biological properties. The compound's structural configuration includes two chiral centers with S-stereochemistry, contributing to its biological recognition and functionality within physiological systems.
Chemical Nomenclature and Identifiers
Physical and Chemical Properties
Norophthalamic acid has a defined molecular formula of C10H17N3O6 and a precise molecular weight of 275.26 g/mol, as determined by computational and analytical methods . The physical state of this compound at standard conditions is reported to be solid, which is consistent with many amino acid derivatives and small peptides. Regarding solubility characteristics, Norophthalamic acid is described as slightly soluble in water, which affects its bioavailability and extraction methods in research applications. The compound exhibits moderately acidic properties based on its pKa values, which can be attributed to the presence of carboxylic acid groups in its structure. These acidity characteristics influence the compound's behavior in various pH environments, including biological systems where pH regulation is crucial for proper molecular function.
Spectroscopic and Analytical Properties
The structural elucidation and analytical identification of Norophthalamic acid rely on various spectroscopic techniques. The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, which provide detailed information about its molecular structure and functional groups. Mass spectrometry analysis typically reveals a molecular ion peak corresponding to its molecular weight of 275.26 g/mol, with fragmentation patterns characteristic of peptide bonds and amino acid residues. The three-dimensional conformation of Norophthalamic acid, influenced by its peptide bonds and the chirality of its constituent amino acids, can be studied using techniques such as circular dichroism and X-ray crystallography. These spectroscopic properties are essential for confirming the identity and purity of Norophthalamic acid in research samples and pharmaceutical preparations.
Biological Significance and Metabolic Role
Norophthalamic acid has been identified as a mammalian metabolite, suggesting its involvement in various physiological processes . The tripeptide nature of this compound, comprising three amino acids with distinct biochemical properties, indicates potential roles in multiple biological systems. L-glutamic acid, the first component of Norophthalamic acid, functions as a key excitatory neurotransmitter in the central nervous system and participates in nitrogen metabolism. Alanine, the second amino acid in the sequence, plays crucial roles in glucose-alanine cycle, providing a link between glucose and protein metabolism. The third component, glycine, serves as an inhibitory neurotransmitter in the central nervous system and contributes to the synthesis of proteins, purines, and collagen. Collectively, these amino acids suggest that Norophthalamic acid may function at the intersection of neurotransmission, energy metabolism, and protein synthesis pathways.
Natural Occurrence and Sources
Norophthalamic acid has been reported to occur naturally in Undaria pinnatifida, a species of brown seaweed commonly known as wakame, which is widely consumed in Asian cuisine . This finding highlights the compound's presence in marine ecosystems and suggests potential dietary sources for humans consuming seaweed-based foods. The identification of Norophthalamic acid in Undaria pinnatifida raises questions about its biosynthetic pathway in marine organisms and whether it serves specific ecological functions within these species. The presence of this tripeptide in edible seaweed also suggests possible nutritional or health implications for humans consuming these foods, although the bioavailability and metabolic fate of dietary Norophthalamic acid require further investigation. Research exploring the concentration of this compound in various seaweed species and other potential natural sources would provide valuable insights into its ecological distribution and dietary relevance.
Distribution in Food Sources and Environmental Samples
While Undaria pinnatifida represents a confirmed source of Norophthalamic acid, the compound's distribution across other food sources and environmental samples remains incompletely characterized. The presence of this tripeptide in a marine organism suggests potential occurrence in other aquatic species, particularly those taxonomically related to brown seaweeds. Additionally, given its identification as a mammalian metabolite, Norophthalamic acid may be present in various animal tissues and biological fluids, although at concentrations that might be below detection limits of conventional analytical methods. Environmental factors such as salinity, temperature, and nutrient availability likely influence the production and accumulation of Norophthalamic acid in natural sources. Comprehensive screening of diverse food sources, including both plant and animal products, would contribute to a more complete understanding of dietary exposure to this compound and its potential nutritional significance.
Analytical Methods and Detection Techniques
The detection and quantification of Norophthalamic acid in biological samples and natural sources require sensitive analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) represents a primary method for analyzing this compound, offering high sensitivity and specificity for tripeptide detection . The LC-MS approach allows for separation of Norophthalamic acid from complex biological matrices followed by mass-based identification and quantification. The lower limit of quantification (LLOQ) for many similar compounds in plasma or serum samples typically ranges from 0.6 to 8.0 μg/mL, depending on the specific metabolite and analytical method employed . Sample preparation techniques for Norophthalamic acid analysis might include protein precipitation, solid-phase extraction, or liquid-liquid extraction to isolate the compound from biological matrices. The analytical workflow often incorporates internal standards and quality control samples to ensure measurement accuracy and reliability across different batches and laboratories.
Quantitative Analysis and Method Validation
The quantitative determination of Norophthalamic acid concentrations requires validated analytical methods that demonstrate adequate specificity, linearity, accuracy, and precision. Method validation typically involves assessing parameters such as recovery, matrix effects, stability, and carry-over to ensure reliable measurements across various sample types. Calibration curves for Norophthalamic acid quantification generally employ a series of concentration standards that span the expected range in biological samples, with appropriate weighting functions applied to optimize accuracy across the entire concentration range. The analysis of Norophthalamic acid often benefits from targeted metabolomics approaches, where specific compounds are monitored based on their known mass-to-charge ratios and fragmentation patterns. These targeted methods provide enhanced sensitivity compared to untargeted approaches, enabling detection of Norophthalamic acid even in complex biological matrices where it may be present at relatively low concentrations.
The comprehensive characterization of Norophthalamic acid includes various physical, chemical, and biological properties that have been documented through analytical studies. The following table summarizes the key identifying information and basic properties of this tripeptide, providing a reference point for researchers and practitioners working with this compound.
Chemical Identity and Basic Properties
Table 1: Chemical Identity and Basic Properties of Norophthalamic Acid
Structural Identifiers and Chemical Descriptors
Table 2: Structural Identifiers and Chemical Descriptors for Norophthalamic Acid
| Identifier Type | Value | Source |
|---|---|---|
| Standard InChI | InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
| Standard InChIKey | RPVCUZZJCXVVDW-WDSKDSINSA-N | |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Isomeric SMILES | CC@@HNC(=O)CCC@@HN | |
| PubChem Compound ID | 5489007 | |
| Structure Classification | Oligopeptide, Tripeptide | |
| Stereochemistry | Contains two stereogenic centers, both with S configuration | |
| This table presents various standardized structural identifiers that uniquely define Norophthalamic acid in chemical databases and information systems. The InChI and SMILES notations provide machine-readable representations of the molecular structure, facilitating computational analyses and database searches. The inclusion of stereochemical information in the isomeric SMILES notation specifies the three-dimensional arrangement of atoms, which is crucial for biological recognition and activity. |
Future Research Directions
Despite the current understanding of Norophthalamic acid, numerous aspects of this compound remain to be fully elucidated, presenting opportunities for future research endeavors. Comprehensive metabolomic profiling studies could reveal the precise metabolic pathways involving Norophthalamic acid and its relationship with other biological molecules in mammalian systems . The potential health benefits associated with dietary intake of this compound, particularly through seaweed consumption, warrant investigation through nutritional intervention studies and epidemiological research. Synthetic biology approaches might be employed to develop efficient production methods for Norophthalamic acid, enabling larger-scale availability for research and potential therapeutic applications. The mechanisms of cellular uptake, distribution, metabolism, and excretion of Norophthalamic acid represent important pharmacokinetic aspects that require characterization to understand its in vivo behavior. Additionally, the potential protective effects of this tripeptide against oxidative stress, suggested by its structural similarity to other protective peptides, present an intriguing area for investigation in various disease models.
Technological Advances and Methodological Developments
Technological advancements in analytical chemistry and molecular biology offer new opportunities for studying Norophthalamic acid with unprecedented precision and depth. The application of high-resolution mass spectrometry techniques, including ion mobility spectrometry and tandem mass spectrometry, could provide detailed structural information and facilitate the detection of Norophthalamic acid metabolites in complex biological samples . Single-cell metabolomics approaches might reveal cell-specific distributions and functions of this tripeptide within tissues, offering insights into its localized biological roles. The integration of multi-omics datasets, combining metabolomics with proteomics and transcriptomics, could elucidate the regulatory networks involving Norophthalamic acid and identify potential genetic factors influencing its metabolism. Computational modeling and molecular dynamics simulations represent valuable tools for predicting the interactions between Norophthalamic acid and potential biological targets, guiding experimental validation studies. These methodological advances collectively promise to deepen our understanding of Norophthalamic acid's biological significance and potential applications in various fields.
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